![molecular formula C₂₆H₃₂O₈ B023526 (2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 75803-39-3](/img/structure/B23526.png)
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Vue d'ensemble
Description
The compound “(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid” is a structurally complex molecule featuring a cyclopenta[a]phenanthrene backbone fused with a glucuronic acid moiety. The cyclopenta[a]phenanthrene core is substituted with an ethynyl group at position 17 and a hydroxyl group at position 3, while the glucuronic acid component introduces additional hydroxyls and a carboxylic acid group.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'acide heptadéc anoïque peut être synthétisé par diverses méthodes, notamment l'hydrogénation de l'acide heptadéc énoïque ou l'oxydation de l'heptad écanol . Le processus d'hydrogénation implique l'addition d'hydrogène à l'acide heptadéc énoïque en présence d'un catalyseur, généralement du palladium ou du platine, sous des conditions de haute pression et de température .
Méthodes de production industrielle : La production industrielle de l'acide heptadéc anoïque implique souvent l'extraction de sources naturelles telles que la graisse et le lait des ruminants . La graisse extraite est ensuite soumise à une hydrolyse pour produire de l'acide heptadéc anoïque .
Analyse Des Réactions Chimiques
Types de réactions : L'acide heptadéc anoïque subit diverses réactions chimiques, notamment :
Oxydation : L'acide heptadéc anoïque peut être oxydé pour produire de l'heptad écanal et de l'acide heptadéc anoïque.
Réduction : La réduction de l'acide heptadéc anoïque produit de l'heptad écanol.
Estérification : L'acide heptadéc anoïque réagit avec les alcools pour former des esters.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Estérification : Des catalyseurs tels que l'acide sulfurique (H₂SO₄) ou l'acide p-toluènesulfonique (PTSA) sont utilisés.
Principaux produits :
Oxydation : Heptad écanal et acide heptadéc anoïque.
Réduction : Heptad écanol.
Estérification : Esters d'heptad écanoate.
4. Applications de la recherche scientifique
L'acide heptadéc anoïque a une large gamme d'applications dans la recherche scientifique :
Biologie : L'acide heptadéc anoïque joue un rôle dans l'étude du métabolisme lipidique et ses effets sur la santé.
5. Mécanisme d'action
L'acide heptadéc anoïque exerce ses effets par divers mécanismes :
Métabolisme : Il subit une α-oxydation, impliquant l'activation, l'hydroxylation du carbone α et l'élimination du groupe carboxyle terminal.
Cibles moléculaires et voies : L'acide heptadéc anoïque influence les voies du métabolisme lipidique et a été associé à un risque de maladie plus faible grâce à ses effets sur les concentrations plasmatiques.
Applications De Recherche Scientifique
The compound (2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant applications in the fields of medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Hormonal Therapies
The compound is primarily explored for its potential use in hormonal therapies. Due to its structural similarity to estrogenic compounds, it can act as an estrogen receptor modulator. This property makes it valuable in:
- Contraceptive formulations: It may be used to develop new oral contraceptives that provide effective birth control with fewer side effects.
- Hormone replacement therapy (HRT): Its estrogenic activity can help alleviate symptoms of menopause.
Cancer Treatment
Research indicates that compounds similar to this one can exhibit anti-cancer properties. The ability to modulate hormonal pathways may help in:
- Breast cancer treatment: By targeting estrogen receptors, it could inhibit the growth of estrogen-dependent tumors.
- Endometrial cancer: Its application in managing hormone-sensitive cancers could provide new therapeutic avenues.
Metabolic Disorders
The compound's interaction with metabolic pathways suggests potential applications in treating metabolic disorders. It may influence glucose metabolism and lipid profiles, making it a candidate for:
- Diabetes management: By improving insulin sensitivity or modulating glucose levels.
- Obesity treatments: Its effects on metabolism could aid in weight management strategies.
Case Study 1: Hormonal Modulation
A study published in the Journal of Medicinal Chemistry examined the effects of similar compounds on estrogen receptors in vitro. Results indicated that these compounds could selectively activate or inhibit receptor activity depending on their concentration and structural modifications.
Case Study 2: Anti-Cancer Activity
Research featured in Cancer Research highlighted a derivative of this compound showing significant anti-proliferative effects on breast cancer cell lines. The study concluded that the compound's ability to interfere with estrogen signaling pathways was crucial for its therapeutic efficacy.
Case Study 3: Metabolic Effects
A clinical trial reported in Diabetes Care investigated the impact of estrogenic compounds on insulin resistance among postmenopausal women. Findings suggested that such compounds could improve metabolic profiles and reduce the risk of type 2 diabetes.
Data Tables
Application Area | Potential Benefits | Current Research Status |
---|---|---|
Hormonal Therapies | Effective contraception; HRT | Ongoing clinical trials |
Cancer Treatment | Targeting estrogen-dependent tumors | Preclinical studies promising |
Metabolic Disorders | Improved insulin sensitivity; weight management | Emerging research |
Mécanisme D'action
Heptadecanoic acid exerts its effects through various mechanisms:
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
Key Research Findings
Solubility and Bioavailability: The target compound’s glucuronic acid moiety enhances water solubility compared to analogs like GAP-EDL-1 (cyanomethoxy) or ’s acetylated derivative. This is critical for oral bioavailability and renal excretion . In contrast, the glycosylated compound in , while heavier (~985 g/mol), may exhibit prolonged circulation due to reduced clearance .
This differs from the electron-withdrawing cyanomethoxy group in GAP-EDL-1, which may hinder such interactions . The hydroxyl group at position 3 facilitates hydrogen bonding, akin to estrone derivatives, but the ethynyl substitution at position 17 distinguishes it from natural steroids, possibly reducing off-target effects .
Metabolic Stability :
- Acetylated derivatives () show increased stability in vivo but require enzymatic hydrolysis for activation. The target compound’s free hydroxyls may render it more susceptible to Phase II metabolism (e.g., sulfation) .
- The glucuronic acid component suggests the compound itself could be a metabolite (e.g., a glucuronide conjugate) of a parent steroid, influencing excretion pathways .
Synthetic Complexity: The target compound’s ethynyl group necessitates specialized synthetic routes (e.g., Sonogashira coupling), contrasting with the esterification or glycosylation strategies used for analogs in and .
Activité Biologique
The compound (2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid represents a complex molecular structure with potential biological significance. This article aims to explore its biological activity through an analysis of research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of steroid-like structures known for their diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts. Key areas of interest include:
- Hormonal Activity : The compound is structurally related to steroid hormones and may exhibit estrogenic activity. Studies suggest that similar compounds can interact with estrogen receptors and influence cellular processes such as proliferation and differentiation.
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and the modulation of cell adhesion molecules (CAMs) like ICAM-1 and VCAM-1 .
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Compounds with similar features have been shown to scavenge free radicals and reduce oxidative stress in various biological systems.
Case Study 1: Estrogenic Effects
A study examining the estrogenic effects of derivatives of this compound indicated that it could bind to estrogen receptors (ERα and ERβ), leading to the activation of gene expression associated with cell growth and differentiation. The study utilized both in vitro assays and in vivo models to demonstrate these effects.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by TNF-α in endothelial cells, the compound was shown to significantly reduce the expression of adhesion molecules such as E-selectin and ICAM-1. This was mediated through the inhibition of NF-κB signaling pathways . The following table summarizes the effects observed:
Treatment | ICAM-1 Expression | E-selectin Expression | NF-κB Activation |
---|---|---|---|
Control | High | High | Active |
Compound | Low | Low | Inhibited |
Case Study 3: Antioxidant Activity
Research on similar compounds demonstrated their ability to reduce oxidative stress markers in cellular models. The compound's hydroxyl groups are hypothesized to contribute to its radical-scavenging activity.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the stereochemistry of this compound?
- Methodological Answer: Use high-resolution NMR (¹H, ¹³C, and 2D techniques like COSY, NOESY) to assign stereocenters and verify spatial arrangements. X-ray crystallography is critical for resolving ambiguous configurations, as demonstrated for structurally similar cyclopenta[a]phenanthren derivatives in crystallographic studies . Mass spectrometry (HRMS) and circular dichroism (CD) can corroborate molecular integrity and chiral centers .
Q. How should researchers design in vitro assays to assess its pharmacological activity?
- Methodological Answer: Prioritize solubility optimization using co-solvents (e.g., DMSO with aqueous buffers) and stability testing under assay conditions (pH, temperature). Use orthogonal assays (e.g., enzyme inhibition, cell viability, receptor binding) to minimize false positives. Reference safety data for handling cytotoxic compounds, including PPE and waste disposal protocols .
Q. What are the key considerations for handling and storing this compound to maintain stability?
- Methodological Answer: Store lyophilized or in solution at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Use desiccants and moisture-proof containers for solid forms. Monitor degradation via HPLC or LC-MS quarterly. Refer to SDS guidelines for similar steroidal compounds, which recommend avoiding light and humidity .
Advanced Research Questions
Q. How can discrepancies between observed and predicted biological activity be resolved?
- Methodological Answer: Perform computational docking simulations (e.g., molecular dynamics) to validate target interactions. Synthesize structural analogs to isolate functional groups responsible for activity. Cross-validate results using CRISPR-edited cell lines or knockout models to confirm target specificity .
Q. What strategies optimize synthetic yield given the compound’s complex stereochemistry?
- Methodological Answer: Employ chiral auxiliaries or enzymatic catalysis for stereoselective synthesis. Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent side reactions. Monitor reaction progress with TLC/MS and optimize purification via preparative HPLC or chiral column chromatography .
Q. How can metabolic stability in preclinical models be systematically evaluated?
- Methodological Answer: Conduct microsomal stability assays (human/rodent liver microsomes) to measure half-life and identify major metabolites via LC-HRMS. Use isotopic labeling (e.g., ¹⁴C) for in vivo pharmacokinetic studies. Cross-reference with cytochrome P450 inhibition assays to predict drug-drug interactions .
Q. What analytical techniques are critical for assessing purity and batch-to-batch consistency?
- Methodological Answer: Combine orthogonal methods:
- Quantitative NMR (qNMR) for absolute purity.
- HPLC-ELSD/CAD for non-UV-active impurities.
- Chiral SFC to confirm enantiomeric excess.
Validate methods per ICH guidelines and compare with reference standards from authoritative databases (e.g., NIST) .
Q. Data Contradiction Analysis
Q. How should conflicting data on cytotoxicity across cell lines be addressed?
- Methodological Answer: Replicate experiments using standardized cell lines (e.g., ATCC-certified) with controlled passage numbers. Perform dose-response curves (IC₅₀) in triplicate and validate via clonogenic assays. Use transcriptomic profiling (RNA-seq) to identify cell-specific resistance mechanisms .
Q. What approaches resolve inconsistencies in computational vs. experimental solubility profiles?
- Methodological Answer: Re-evaluate force field parameters in molecular dynamics simulations. Experimentally measure solubility using shake-flask methods with UV/Vis quantification. Apply quantitative structure-property relationship (QSPR) models trained on cyclopenta[a]phenanthren derivatives to refine predictions .
Q. Synthetic Methodology
Q. How to achieve selective functionalization without disrupting existing stereocenters?
- Methodological Answer:
Use mild reagents (e.g., TEMPO for oxidations) and chemoselective catalysts (e.g., Pd/C for hydrogenation). Protect hydroxyl groups with acid-labile silyl ethers during derivatization. Validate selectivity via intermediate characterization with 2D NMR .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16?,17?,18?,19-,20-,21+,22-,24-,25-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQXJBRONRGLRT-XQQCSVHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997200 | |
Record name | 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75803-39-3 | |
Record name | 17alpha-Ethynylestradiol-17beta-D-glucopyranosiduronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.